
BDM44768
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BDM44768 is an inhibitor of insulin-degrading enzyme (IDE) that cat by inducing glucose intolerance.
Aplicaciones Científicas De Investigación
Adaptive Transfer Adjustment in Efficient Bulk Data Transfer Management for Climate Datasets
- Abstract: This paper discusses the Bulk Data Mover (BDM), a tool used for managing massive dataset transfers in the Earth System Grid community, particularly in the context of climate research. It highlights the challenges of network capacity in transferring large datasets and the implementation of adaptive transfer adjustment to enhance BDM's performance in dynamic network environments (Sim et al., 2010).
Bulk Data Movement for Climate Dataset: Efficient Data Transfer Management with Dynamic Transfer Adjustment
- Abstract: Similar to the first paper, this study also focuses on the Bulk Data Mover (BDM) and its role in efficient data transfer management for climate datasets. It emphasizes the dynamic transfer adjustment in BDM to accommodate significant performance changes in dynamic network environments (Sim et al., 2010).
Principles of Scientific Management
- Abstract: This paper provides insights into effective management and leadership in scientific enterprises, drawing on Sir Walter Bodmer's experience in leading the Imperial Cancer Research Fund. It discusses the importance of nonintrusive management that supports the conduct of science and emphasizes the principles of excellence, balance, and strategic insight (Bodmer, 1993).
Increased rejection of primary tumors in mice lacking B cells: Inhibition of anti‐tumor CTL and TH1 cytokine responses by B cells
- Abstract: This study investigates the role of B cells in tumor immunity by analyzing immune responses in B cell‐deficient mice (BCDM). The results indicate that BCDM exhibit enhanced resistance to various tumors compared to wild-type mice, suggesting the inhibitory role of B cells in anti-tumor responses (Shah et al., 2005).
The brain disease model of addiction: is it supported by the evidence and has it delivered on its promises?
- Abstract: This paper critically assesses the Brain Disease Model of Addiction (BDMA), questioning its support by evidence and its effectiveness in delivering more effective addiction treatments. It discusses the limitations of the BDMA in focusing on the neurobiology of a minority of severely addicted individuals, which might undermine broader public health policies (Hall et al., 2015).
Novel suppression of an L‐type calcium channel in neurones of murine dorsal root ganglia by 2,3‐butanedione monoxime
- Abstract: This study explores the effects of 2,3‐butanedione monoxime (BDM) on L‐type calcium channels in murine dorsal root ganglion cells. It investigates the suppression of these channels by BDM and the potential mechanisms involved (Huang & McArdle, 1992).
Propiedades
Número CAS |
2011754-00-8 |
|---|---|
Nombre del producto |
BDM44768 |
Fórmula molecular |
C24H22FN5O3 |
Peso molecular |
447.47 |
Nombre IUPAC |
(S)-4-fluoro-N-((1-(4-(hydroxyamino)-1-(naphthalen-2-yl)-4-oxobutan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide |
InChI |
InChI=1S/C24H22FN5O3/c25-20-9-7-18(8-10-20)24(32)26-14-21-15-30(29-27-21)22(13-23(31)28-33)12-16-5-6-17-3-1-2-4-19(17)11-16/h1-11,15,22,33H,12-14H2,(H,26,32)(H,28,31)/t22-/m0/s1 |
Clave InChI |
RASCFMYPAZDCKQ-QFIPXVFZSA-N |
SMILES |
O=C(NCC1=CN([C@@H](CC2=CC=C3C=CC=CC3=C2)CC(NO)=O)N=N1)C4=CC=C(F)C=C4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BDM44768; BDM-44768; BDM 44768; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



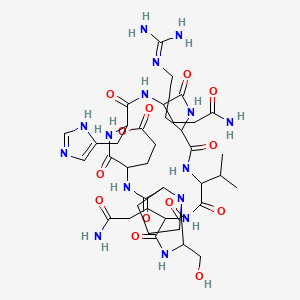
![(2S)-N-[4-[[3-Cyano-1-(2-methylpropyl)-1H-indol-5-yl]oxy]phenyl]-2-pyrrolidinecarboxamide](/img/structure/B605898.png)
![(2s)-N-[4-[3-Cyano-1-[(3,5-Dimethyl-1,2-Oxazol-4-Yl)methyl]indol-5-Yl]oxyphenyl]pyrrolidine-2-Carboxamide](/img/structure/B605899.png)
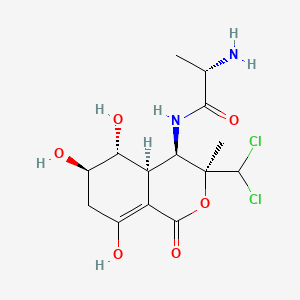
![(3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B605913.png)
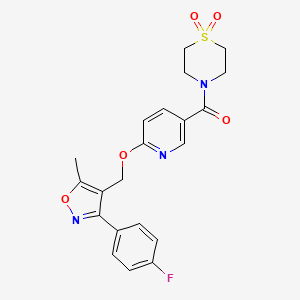
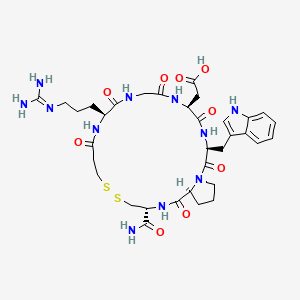

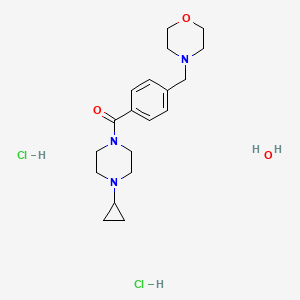
![2-[4-(1-Aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B605920.png)